N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4
Description
Introduction and Chemical Context
Chemical Structure and Nomenclature
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 is systematically named N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide , adhering to IUPAC nomenclature rules. The structure comprises three key components:
- A 4-hydroxyphenyl group (aromatic ring with a hydroxyl substituent at the para position).
- A deuterated ethyl chain (CH₂CD₂) linking the aromatic ring to the acetamide group.
- An acetamide moiety (CH₃CONH-) as the terminal functional group.
The deuterium atoms are positioned on the ethyl chain’s carbon atoms, replacing all four hydrogens (Figure 1). This substitution is denoted in the SMILES notation as [2H]C([2H])(NC(=O)C)C([2H])([2H])c1ccc(O)cc1. The InChIKey YBPAYPRLUDCSEY-UHFFFAOYSA-N further encapsulates its structural uniqueness.
Table 1: Structural identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide |
| Molecular Formula | C₁₀H₉D₄NO₂ |
| SMILES | [2H]C([2H])(NC(=O)C)C([2H])([2H])c1ccc(O)cc1 |
| InChI | InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2 |
Molecular Properties and Formula (C₁₀H₉D₄NO₂)
The compound’s molecular weight of 183.24 g/mol arises from the inclusion of four deuterium atoms, each contributing a neutron to the overall mass. Key physicochemical properties include:
- Isotopic Purity : ≥95% deuterium enrichment at specified positions.
- Exact Mass : 183.12 (calculated for C₁₀H₉D₄NO₂).
- Solubility : Polar aprotic solvents (e.g., DMSO, methanol) due to hydroxyl and amide functional groups.
Deuteration minimally alters electronic properties but significantly affects vibrational modes, as evidenced by shifted infrared (IR) absorption bands compared to the non-deuterated parent compound. For instance, C-D stretching vibrations appear near 2,100–2,300 cm⁻¹, distinct from C-H stretches (~2,850–3,000 cm⁻¹).
Relationship to Parent Compound N-Acetyltyramine
This compound derives from N-acetyltyramine (C₁₀H₁₃NO₂, MW 179.22 g/mol), a metabolite of tyramine involved in neurotransmitter regulation. The parent compound’s structure includes a non-deuterated ethyl chain (CH₂CH₂) between the aromatic ring and acetamide group.
Deuteration confers two primary advantages:
- Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) reduces oxidative deamination by monoamine oxidase (MAO), prolonging half-life in biological systems.
- Analytical Utility : Serves as an internal standard in LC-MS/MS for quantifying endogenous tyramine and its metabolites, minimizing matrix effects.
Historical Development of Deuterated Tyramine Derivatives
The strategic deuteration of bioactive molecules began in the 1960s with d₂-tyramine to study catecholamine metabolism. Key milestones include:
- 1961 : Synthesis of deuterated tyramine to trace metabolic pathways in Schistocerca gregaria (desert locust).
- 1987 : Discovery that N-acetyltyramine reverses multidrug resistance in leukemia cells, spurring interest in deuterated analogs.
- 2017 : FDA approval of deutetrabenazine , a deuterated vesicular monoamine transporter inhibitor, validating deuteration as a drug development strategy.
This compound emerged alongside these advances, enabling precise tracking of acetyltransferase activity and tyramine-related signaling pathways.
Significance in Isotope-Labeled Compound Research
Deuterated compounds like this compound are indispensable in:
- Quantitative Bioanalysis :
Mechanistic Enzymology :
Drug Discovery :
Table 2: Applications of this compound in Research
| Application Area | Specific Use |
|---|---|
| Mass Spectrometry | Internal standard for N-acetyltyramine quantification in biological matrices |
| Metabolic Studies | Tracing tyramine acetylation and deamination pathways |
| Enzyme Kinetics | Elucidating MAO and acetyltransferase mechanisms via KIE measurements |
Properties
Molecular Formula |
C₁₀H₉D₄NO₂ |
|---|---|
Molecular Weight |
183.24 |
Synonyms |
N-(p-Hydroxyphenethyl)acetamide-d4; N-(4-Hydroxyphenethyl)acetamide-d4; N-Acetyltyramine-d4; N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4; N-Acetyltyramine-d4; 2-(4-Hydroxyphenyl)ethyl-1,1,2,2-d4-acetamide; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9D4NO2
- Molecular Weight : 183.24 g/mol
- CAS Number : 1202-66-0
The compound features a hydroxyl group on a phenyl ring, which is crucial for its biological activity. The deuteration (indicated by "d4") enhances its utility in various analytical techniques, particularly in NMR spectroscopy.
Anti-Tumor Properties
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 has been shown to exhibit anti-tumor properties. Derived from the marine bacterium Streptoverticillium, it acts as a cytotoxin against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .
Quorum-Sensing Inhibition
This compound is also recognized for its role as a quorum-sensing inhibitor (QSI). It has been studied for its ability to inhibit the quorum sensing of Chromobacterium violaceum, which is significant in controlling biofilm formation and pathogenicity in bacteria .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The deuterated form of N-[2-(4-Hydroxyphenyl)ethyl]acetamide enhances the resolution of NMR spectra, allowing for detailed structural elucidation. It has been utilized in various studies to analyze complex mixtures and to understand molecular interactions within biological systems .
Case Study 1: Anti-Cancer Efficacy
A study conducted on leukemia P388 cells demonstrated that this compound significantly enhances the cytotoxicity of doxorubicin, a common chemotherapeutic agent. The IC50 value was reported at 0.13 μg/ml when combined with doxorubicin, compared to an IC50 of 0.48 μg/ml for doxorubicin alone, indicating a synergistic effect that could improve treatment outcomes for resistant cancer types .
Case Study 2: Structural Elucidation
In research focusing on the structural characterization of pharmaceutical compounds, this compound served as a model compound for developing quantitative NMR methods. This application is vital for the pharmaceutical industry, where precise quantification of active ingredients is critical for drug formulation and quality control .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-Tumor Research | Induces apoptosis in cancer cells | Enhances doxorubicin efficacy in resistant leukemia cells |
| Quorum-Sensing Inhibition | Inhibits biofilm formation in pathogenic bacteria | Effective against Chromobacterium violaceum |
| Analytical Chemistry | Used in NMR spectroscopy for structural elucidation | Improves resolution and quantification in complex mixtures |
Comparison with Similar Compounds
Key Findings:
Metabolic Stability: The deuterium in this compound slows CYP450-mediated metabolism, extending its half-life compared to non-deuterated analogs. This property is critical for in vivo tracer studies .
Receptor Interactions : Unlike N-(4-Hydroxyphenyl)acetamide (paracetamol), which primarily inhibits COX-2, the 4-hydroxyphenethyl chain in the deuterated compound allows for additional interactions with membrane-bound receptors, such as G-protein-coupled receptors (GPCRs) .
Solubility and Bioavailability : The hydroxyl group in this compound improves aqueous solubility relative to fully aromatic analogs like N-(3-Fluoro-4-hydroxyphenyl)acetamide, which relies on fluorine for polarity modulation .
Preparation Methods
Deuterium Exchange Reactions
Deuterium can be introduced via acid- or base-catalyzed exchange reactions. For instance, tyramine hydrochloride is dissolved in deuterated water (D₂O) under reflux conditions, facilitating H/D exchange at labile hydrogen positions, particularly on the ethylamine side chain. This method achieves partial deuteration but requires careful control of pH and temperature to avoid decomposition.
Reduction of Deuterated Intermediates
A more selective approach involves the reduction of deuterated intermediates. For example, 4-hydroxyphenylacetonitrile-d4 is hydrogenated using deuterium gas (D₂) in the presence of a palladium catalyst, yielding tyramine-d4 with high isotopic purity. This method ensures precise deuteration at the β-positions of the ethylamine chain, critical for metabolic stability studies.
Table 1: Comparison of Deuterated Precursor Synthesis Methods
| Method | Deuterium Source | Key Conditions | Isotopic Purity (%) | Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | D₂O | Reflux, 12 h, pH 2–3 | 85–90 | 70 |
| Catalytic Hydrogenation | D₂ Gas | Pd/C, 50°C, 5 atm | >98 | 85 |
Acetylation of Tyramine-d4
The acetylation of tyramine-d4 to form this compound is typically performed using acetyl chloride or acetic anhydride as the acylating agent. The reaction is optimized for minimal racemization and maximal yield.
Reaction Mechanism and Conditions
In a representative procedure, tyramine-d4 is dissolved in anhydrous dimethylformamide (DMF), and triethylamine is added to scavenge HCl generated during acetylation. Acetic anhydride is introduced dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is stirred for 4–6 hours at room temperature, after which the product is precipitated by dilution with ice-cold water.
Solvent and Catalyst Optimization
The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility, while bases such as sodium acetate or triethylamine improve acetyl transfer kinetics. For instance, using sodium acetate in glacial acetic acid as both solvent and catalyst achieves yields exceeding 80%.
Table 2: Acetylation Conditions and Outcomes
| Acylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetic Anhydride | Glacial Acetic Acid | Sodium Acetate | 25 | 6 | 82 |
| Acetyl Chloride | DMF | Triethylamine | 0–25 | 4 | 78 |
Purification and Analytical Characterization
Post-synthesis purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel. Analytical validation ensures isotopic integrity and chemical purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of this compound show complete disappearance of proton signals at deuterated positions (e.g., δ 2.7–3.1 ppm for the ethylamine chain). ¹³C NMR confirms acetylation via a carbonyl signal at δ 170 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 183.24, corresponding to the deuterated molecular formula C₁₀H₉D₄NO₂. The absence of protiated contaminants (<2%) is verified using isotopic abundance ratios.
Table 3: Key Analytical Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 6.7 (d, ArH), δ 1.9 (s, CH₃) | Aromatic and acetyl group confirmation |
| HRMS (ESI+) | [M+H]⁺ = 183.24 | Molecular formula validation |
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for synthesizing N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 with high isotopic purity?
Synthesis requires precise deuterium incorporation at specific positions (e.g., aromatic ring or ethyl chain). Multi-step protocols often start with deuterated precursors (e.g., deuterated phenol derivatives) followed by acetylation under anhydrous conditions. Reaction parameters (temperature, solvent purity) must optimize isotopic retention. Post-synthesis, column chromatography and recrystallization ensure purity .
Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?
Use a combination of:
Q. What factors influence the stability of this compound during storage?
Stability depends on:
- Temperature : Store at 0–6°C to minimize deuteration loss or hydrolysis.
- Light Exposure : Protect from UV light to prevent photodegradation of the hydroxyphenyl group.
- Solvent Choice : Use anhydrous deuterated solvents (e.g., DMSO-d6) for long-term storage .
Advanced Research Questions
Q. How can researchers design interaction studies to evaluate the binding affinity of this compound with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) and measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for ligand-target interactions.
- Competitive Assays : Use fluorescent probes to assess displacement in the presence of deuterated vs. non-deuterated analogs .
Q. What methodologies are effective for analyzing the metabolic stability of deuterated acetamide derivatives in vitro?
- Hepatocyte Incubations : Monitor deuterium loss via LC-MS/MS after exposure to liver microsomes.
- Isotope Effects : Compare metabolic rates between d4 and non-deuterated analogs to assess kinetic isotope effects (KIEs) on CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Functional Group Modifications : Introduce substituents (e.g., fluorinated groups) at the 4-hydroxyphenyl or acetamide positions to enhance binding or solubility.
- Deuterium Swapping : Systematically replace deuterium with protium at specific sites to evaluate isotopic impact on pharmacodynamics .
Q. What advanced analytical techniques resolve contradictions in spectral data for deuterated acetamides?
- 2D NMR (COSY, HSQC) : Clarify ambiguous proton-deuterium coupling patterns.
- Isotopic Enrichment Analysis : Use C NMR or isotope ratio MS to confirm labeling efficiency and rule out isotopic scrambling .
Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.
- Quality Control (QC) Protocols : Standardize purification steps (e.g., HPLC with deuterated mobile phases) and validate purity thresholds via orthogonal methods .
Methodological Challenges and Solutions
Q. What strategies address low yields in multi-step syntheses of deuterated acetamides?
Q. How can researchers validate the biological relevance of this compound in disease models?
- In Vivo Isotope Tracing : Administer deuterated compound and track metabolite distribution via imaging mass spectrometry.
- Knockout Models : Use CRISPR-modified cell lines to confirm target specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
